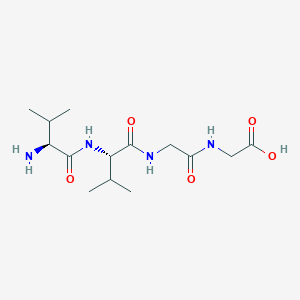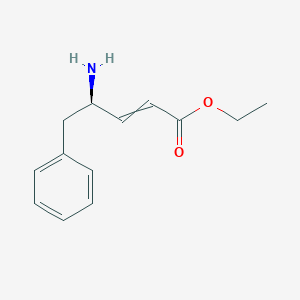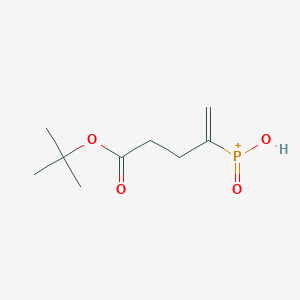![molecular formula C32H37Br2N3 B12532658 1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide CAS No. 830356-24-6](/img/structure/B12532658.png)
1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide is a complex organic compound that features a carbazole moiety linked to a bipyridinium unit via a decyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide typically involves a multi-step process:
Formation of the Carbazole Derivative: The initial step involves the preparation of the carbazole derivative. This can be achieved through a series of reactions, including nitration, reduction, and alkylation.
Linking the Decyl Chain: The decyl chain is introduced through a nucleophilic substitution reaction, where the carbazole derivative reacts with a decyl halide under basic conditions.
Formation of the Bipyridinium Unit: The final step involves the quaternization of the bipyridine with the decyl-carbazole intermediate, using a suitable brominating agent to yield the dibromide salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide can undergo various types of chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The bipyridinium unit can be reduced to bipyridine under suitable conditions.
Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: Bipyridine.
Substitution: Corresponding substituted products, such as hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Organic Electronics: It can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photochemistry: The compound’s unique electronic structure makes it suitable for use in photoredox catalysis and other light-driven chemical processes.
Biological Studies: Its potential interactions with biological molecules can be explored for applications in bioimaging and biosensing.
Industrial Applications: It can be used in the development of advanced materials for electronic devices and sensors.
Wirkmechanismus
The mechanism by which 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide exerts its effects is primarily based on its electronic structure. The carbazole moiety acts as an electron donor, while the bipyridinium unit serves as an electron acceptor. This donor-acceptor interaction facilitates efficient charge transfer, making the compound highly effective in electronic and photochemical applications. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, enabling various redox reactions.
Vergleich Mit ähnlichen Verbindungen
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Known for its use in photoredox catalysis and organic synthesis.
4-(9H-Carbazol-9-yl)triphenylamine Derivatives: Used as hole-transporting materials in OLEDs.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: An efficient metal-free photoredox catalyst.
Uniqueness: 1-[10-(9H-Carbazol-9-yl)decyl]-4,4’-bipyridin-1-ium dibromide stands out due to its unique combination of a carbazole moiety and a bipyridinium unit linked by a decyl chain. This structure provides a balance of electron-donating and electron-accepting properties, making it highly versatile for various applications in organic electronics and photochemistry.
Eigenschaften
CAS-Nummer |
830356-24-6 |
|---|---|
Molekularformel |
C32H37Br2N3 |
Molekulargewicht |
623.5 g/mol |
IUPAC-Name |
9-[10-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)decyl]carbazole;dibromide |
InChI |
InChI=1S/C32H36N3.2BrH/c1(3-5-11-23-34-25-19-28(20-26-34)27-17-21-33-22-18-27)2-4-6-12-24-35-31-15-9-7-13-29(31)30-14-8-10-16-32(30)35;;/h7-10,13-22,25-26H,1-6,11-12,23-24H2;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
YBKXZUAKDQVJBJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCC[N+]4=CC=C(C=C4)C5=CC=[NH+]C=C5.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-](/img/structure/B12532580.png)
![2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B12532583.png)
![2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12532584.png)
![Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-](/img/structure/B12532592.png)



![4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol](/img/structure/B12532621.png)
![1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B12532624.png)
![2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12532628.png)

![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one](/img/structure/B12532637.png)

